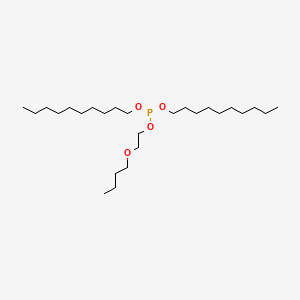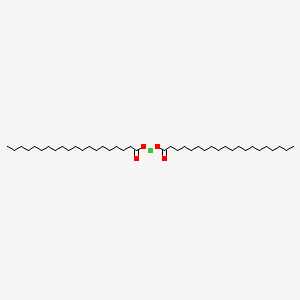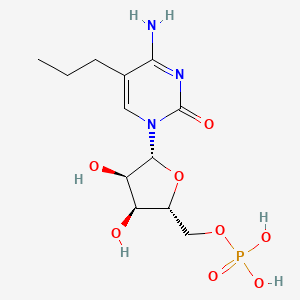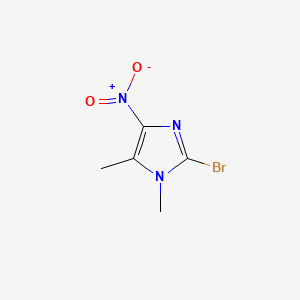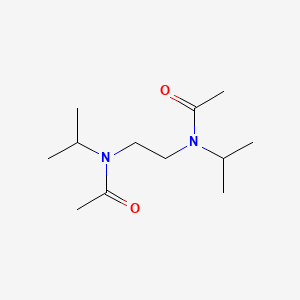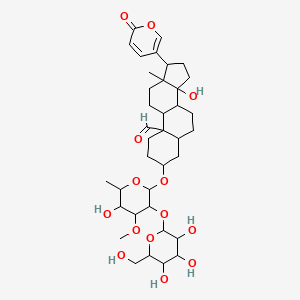![molecular formula C28H29NO2 B15175069 2-[4-(Hexylamino)[1,1'-biphenyl]-2-yl]-6-methyl-4H-1-benzopyran-4-one CAS No. 920286-88-0](/img/structure/B15175069.png)
2-[4-(Hexylamino)[1,1'-biphenyl]-2-yl]-6-methyl-4H-1-benzopyran-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(Hexylamino)[1,1’-biphenyl]-2-yl]-6-methyl-4H-1-benzopyran-4-one is a chemical compound known for its unique structure and properties. This compound is part of the benzopyran family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Métodos De Preparación
The synthesis of 2-[4-(Hexylamino)[1,1’-biphenyl]-2-yl]-6-methyl-4H-1-benzopyran-4-one involves several steps. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction typically involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The specific reaction conditions and reagents used can vary depending on the desired yield and purity of the final product.
Análisis De Reacciones Químicas
2-[4-(Hexylamino)[1,1’-biphenyl]-2-yl]-6-methyl-4H-1-benzopyran-4-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. Additionally, it is used in the development of new materials with specific optical and electronic properties .
Mecanismo De Acción
The mechanism of action of 2-[4-(Hexylamino)[1,1’-biphenyl]-2-yl]-6-methyl-4H-1-benzopyran-4-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with various enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Compared to other similar compounds, 2-[4-(Hexylamino)[1,1’-biphenyl]-2-yl]-6-methyl-4H-1-benzopyran-4-one stands out due to its unique structural features and properties. Similar compounds include other benzopyran derivatives, such as 4H-1-Benzopyran-4-one, 2-[1,1’-biphenyl]-4-yl-6-(hexylamino)- . These compounds share some structural similarities but differ in their specific functional groups and resulting properties.
Propiedades
Número CAS |
920286-88-0 |
|---|---|
Fórmula molecular |
C28H29NO2 |
Peso molecular |
411.5 g/mol |
Nombre IUPAC |
2-[5-(hexylamino)-2-phenylphenyl]-6-methylchromen-4-one |
InChI |
InChI=1S/C28H29NO2/c1-3-4-5-9-16-29-22-13-14-23(21-10-7-6-8-11-21)24(18-22)28-19-26(30)25-17-20(2)12-15-27(25)31-28/h6-8,10-15,17-19,29H,3-5,9,16H2,1-2H3 |
Clave InChI |
YCKOSPHAJBRIFC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCNC1=CC(=C(C=C1)C2=CC=CC=C2)C3=CC(=O)C4=C(O3)C=CC(=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-Diethyl-2',4,5,6-tetramethoxy[1,1'-biphenyl]-2-carboxamide](/img/structure/B15175006.png)



